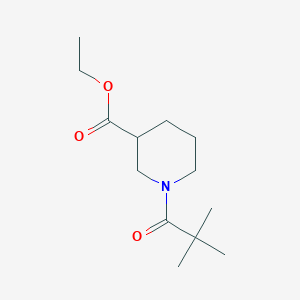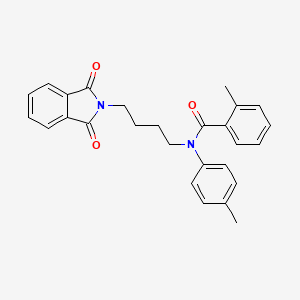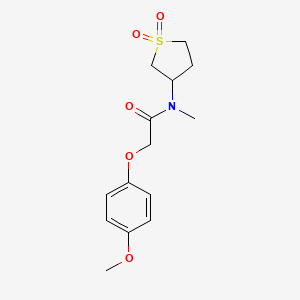
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that plays a crucial role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is primarily expressed in the brain, heart, and kidneys. DPCPX has been widely used as a research tool to investigate the physiological and pharmacological effects of adenosine A1 receptor antagonism.
作用機序
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins (Gi/o). When activated by adenosine, the receptor inhibits the activity of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects. By blocking the adenosine A1 receptor, 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide prevents the inhibitory effects of adenosine and leads to an increase in cAMP levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide are primarily related to its ability to block the adenosine A1 receptor. Some of the key effects include:
1. Increased cAMP levels: By blocking the inhibitory effects of adenosine on adenylate cyclase, 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide leads to an increase in cAMP levels. This can have downstream effects on various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
2. Decreased heart rate: Adenosine A1 receptor activation has been shown to decrease heart rate, and 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide can block this effect.
3. Vasodilation: Adenosine A1 receptor activation has been shown to promote vasodilation, and 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide can block this effect.
実験室実験の利点と制限
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Selectivity: 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide is a highly selective antagonist of the adenosine A1 receptor, which allows for specific investigation of the effects of adenosine A1 receptor antagonism.
2. Potency: 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide is a potent antagonist of the adenosine A1 receptor, which allows for effective blockade of the receptor at low concentrations.
Some of the key limitations of 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide include:
1. Off-target effects: Although 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide is highly selective for the adenosine A1 receptor, it may still have off-target effects that could confound experimental results.
2. Limited solubility: 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide and adenosine A1 receptor antagonism. Some of the key areas of interest include:
1. Therapeutic potential: Adenosine A1 receptor antagonists like 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide have shown promise as potential therapeutic agents for various neurological and cardiovascular conditions. Further research is needed to investigate the safety and efficacy of these compounds in clinical settings.
2. Mechanisms of action: Although the adenosine A1 receptor is well-characterized, there is still much to learn about the downstream signaling pathways and physiological processes that are affected by adenosine A1 receptor antagonism.
3. Novel compounds: While 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide is a useful research tool, there is a need for the development of novel adenosine A1 receptor antagonists with improved pharmacological properties and selectivity.
合成法
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods for synthesizing 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide is through the reaction of 5-amino-2,4-dimethyl-N-(2-propenyl)benzamide with furan-2-carboxylic acid chloride in the presence of a base.
科学的研究の応用
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide has been widely used in scientific research to investigate the physiological and pharmacological effects of adenosine A1 receptor antagonism. Some of the key areas of research include:
1. Neuroprotection: Adenosine A1 receptor activation has been shown to have neuroprotective effects in various models of neurological diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide has been used to investigate the potential therapeutic benefits of adenosine A1 receptor antagonism in these conditions.
2. Cardiovascular function: Adenosine A1 receptor activation has been shown to play a role in regulating cardiovascular function, including heart rate, blood pressure, and vascular tone. 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide has been used to investigate the effects of adenosine A1 receptor antagonism on these parameters.
3. Sleep: Adenosine is a key regulator of sleep-wake cycles, and adenosine A1 receptor activation has been shown to promote sleep. 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide has been used to investigate the role of adenosine A1 receptors in sleep regulation.
特性
IUPAC Name |
3,5-dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-13(18)17-7-5-12(6-8-17)16-15(19)14-10(2)9-11(3)20-14/h4,9,12H,1,5-8H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYYVZDJNCTGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NC2CCN(CC2)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)
![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)


![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)
![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)


![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)
![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)
![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)
![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)